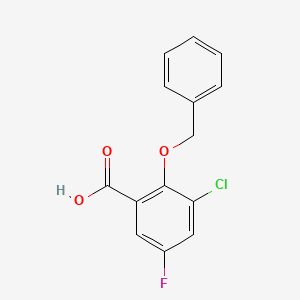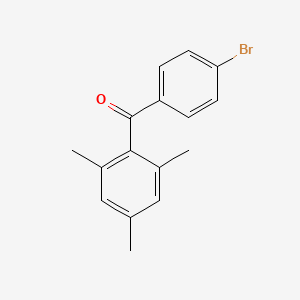
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- is a complex organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a thioether linkage, which is further connected to a methylated aniline moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- typically involves the reaction of p-chlorothiophenol with N-methylaniline in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
p-Chlorothiophenol+N-MethylanilineBase, RefluxANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL-
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-m-NITRO-
- 2-Anilinopyrimidines
- 2-Aminothiazole derivatives
Uniqueness
ANILINE, N-(((p-CHLOROPHENYL)THIO)METHYL)-N-METHYL- is unique due to its specific thioether linkage and the presence of both aniline and p-chlorophenyl groups. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
956-06-9 |
|---|---|
Molecular Formula |
C14H14ClNS |
Molecular Weight |
263.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)sulfanylmethyl]-N-methylaniline |
InChI |
InChI=1S/C14H14ClNS/c1-16(13-5-3-2-4-6-13)11-17-14-9-7-12(15)8-10-14/h2-10H,11H2,1H3 |
InChI Key |
TWJYSVAMJLBEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CSC1=CC=C(C=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


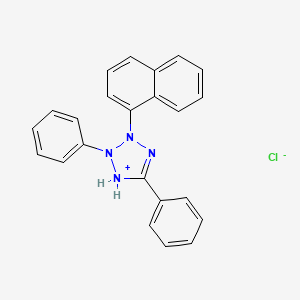
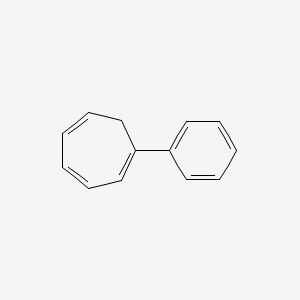
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
azanide](/img/structure/B14761741.png)
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
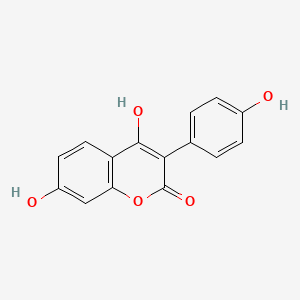
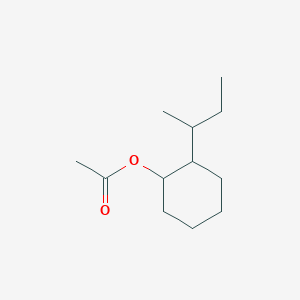
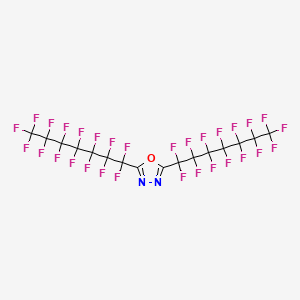

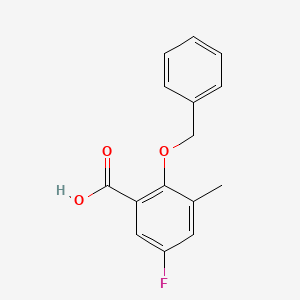
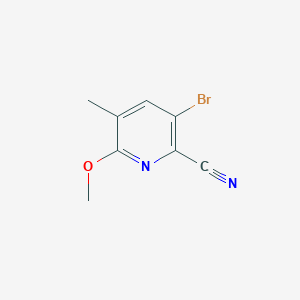
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
